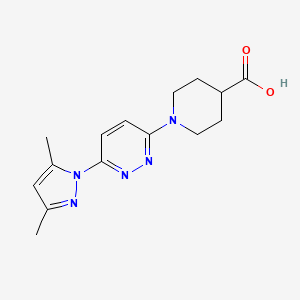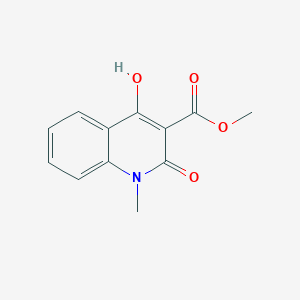![molecular formula C26H38N4O2 B2497743 N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-63-9](/img/structure/B2497743.png)
N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to the target compound involves multifaceted chemical reactions. For example, compounds involving 1,2,3,4-tetrahydroquinoline structures can be synthesized through Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, demonstrating the complexity and specificity of synthetic routes required (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant diversity, with potential for rigid or conformationally restricted frameworks. For instance, the synthesis and evaluation of conformationally restricted sigma receptor ligands highlight the intricate design and specific structural motifs necessary for biological activity, suggesting that our target compound's structure could play a critical role in its reactivity and properties (de Costa et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving the synthesis of tetrahydroquinoline derivatives often involve cycloaddition or cyclization steps, as illustrated by the molecular iodine-mediated formal [2+1+1+1] cycloaddition access to pyrrolo[2,1-a]isoquinolines, showcasing the complexity of reactions used to construct such molecules (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of compounds containing tetrahydroquinoline and related structures can vary widely depending on their specific configurations and substituents. While specific data on the compound might not be readily available, related research indicates that detailed analysis, including X-ray crystallography, is essential for understanding the physical properties of such complex molecules (Dyachenko et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are crucial for understanding the behavior of complex organic compounds. The synthesis and alkylation reactions involving carbo[c]fused pyridines provide insight into the chemical versatility and reactivity of structures related to our compound of interest (Dyachenko et al., 2015).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
Researchers have developed innovative synthetic methods involving the compound of interest. One study describes a novel four-component one-pot synthesis process that enables the creation of pyrindines and tetrahydroquinolines, including compounds similar to the target molecule. This method combines coupling, isomerization, Stork-enamine alkylation, and cyclocondensation sequences, demonstrating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
Antitumor Evaluation
Another aspect of research includes the design, synthesis, and evaluation of novel methylene moiety-tethered tetrahydroquinoline derivatives for their antitumor properties. These compounds have been tested against various cancer cell lines, showing promising cytotoxic activities. This indicates the compound's potential role in developing new cancer treatments (Hanashalshahaby et al., 2019).
Catalytic Applications
The compound has also been explored in catalytic applications, as demonstrated by a study on NHC-stabilised Rh nanoparticles. These nanoparticles, involving similar chemical frameworks, have been shown to catalyze the hydrogenation of aromatic substrates efficiently. This research opens new avenues for using such compounds in catalytic processes, particularly in the selective hydrogenation of phenols and pyridines (Martinez-Espinar et al., 2017).
Multicomponent Synthesis
Moreover, multicomponent synthesis techniques have been developed to create diverse heterocyclic systems derived from compounds with similar structural elements. These methods facilitate the efficient synthesis of complex molecules, showcasing the versatility of the compound in facilitating novel organic transformations (Dyachenko et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-29-15-7-10-21-18-22(11-12-23(21)29)24(30-16-5-6-17-30)19-28-26(32)25(31)27-14-13-20-8-3-2-4-9-20/h8,11-12,18,24H,2-7,9-10,13-17,19H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFNHITQAVUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2497682.png)